6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for various functionalizations and modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of 2-methylimidazo[1,2-a]pyridine under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, and reduced derivatives, which can be further utilized in various applications .
Scientific Research Applications
6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
- 6-Bromo-3-methylimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogues, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
CSYOEUTXXFELNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)Cl |
Origin of Product |
United States |
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